molecular formula C7H8N2O B371122 2-Aminobenzaldehyde oxime CAS No. 3398-07-0

2-Aminobenzaldehyde oxime

Cat. No. B371122
CAS RN: 3398-07-0
M. Wt: 136.15g/mol
InChI Key: SHVJOFYRFYDESS-WEVVVXLNSA-N
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Description

2-Aminobenzaldehyde oxime is a compound that has been studied for its significant roles as dual inhibitors of neutrophil elastase and proteinase 3 . It is synthesized from a series of 2-aminobenzaldehyde oxime and 2-aminobenzoate analogs .


Synthesis Analysis

The synthesis of 2-aminobenzaldehyde oxime involves the use of sivelestat as the model structure to obtain more potent anti-NsPs agents . The results of structure-activity relationships studies concluded that a hydroxyl oxime moiety plays an important role in ligand-enzyme affinity through hydrogen bonding .


Molecular Structure Analysis

The molecular formula of 2-Aminobenzaldehyde is C7H7NO . The average mass is 121.137 Da and the monoisotopic mass is 121.052765 Da .


Chemical Reactions Analysis

The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Scientific Research Applications

  • Synthesis of Novel Compounds : 2-Aminobenzaldehyde oxime is used as a starting compound in the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).

  • Eco-friendly Oxidation Reactions : It participates in reactions with aromatic aldehydes to produce 1,2-dihydroquinazoline-3-oxides, which are then converted to quinazoline-3-oxides using an environmentally friendly H2O2-tungstate oxidant system (Samandram, Çetin Korukçu, & Coşkun, 2021).

  • Peptide Synthesis : Esters of N-protected amino acids with 2-Aminobenzaldehyde oxime and its derivatives are used in peptide synthesis to obtain various dipeptide derivatives with high purity and good yield (Hayashi & Shimizu, 1983).

  • Biosynthesis in Flowers : 2-Aminobenzaldehyde is biosynthesized in flowers of Robinia pseudoacacia and Philadelphus coronarius, involving the transformation of anthranilic acid to indole followed by oxidative ring opening and hydrolysis of N-formyl-2-aminobenzaldehyde (Spiteller & Steglich, 2001).

  • Radiosynthesis and Biodistribution Studies : 2-Aminobenzaldehyde oxime derivatives are used in the synthesis of novel prosthetic groups for radiolabeling peptides for PET imaging, influencing biodistribution and tumor uptake in vivo (Glaser et al., 2008).

  • Synthesis of Heterocyclic Frameworks : Rhodium(III)-catalyzed C–H amidation of aldehydes with dioxazolones has been used for direct synthesis of 2-aminobenzaldehydes, leading to the creation of attractive heterocyclic frameworks (Liu et al., 2018).

  • Development of Anti-inflammatory Compounds : 2-Aminobenzaldehyde oxime derivatives have been found to possess pronounced anti-inflammatory activity in various biological tests (van Dijk & Zwagemakers, 1977).

  • Oxidative Cyclization in Organic Synthesis : It is involved in oxidative cyclization with ketones to afford quinolines, employing rhodium catalysts in the process (Cho, Seok, & Shim, 2005).

  • Antioxidant Properties : Some oxime derivatives, like butane-2,3-dionethiosemicarbazone oxime, exhibit significant antioxidant activity, highlighting a potential therapeutic application of similar compounds (Puntel et al., 2009).

Mechanism of Action

2-Aminobenzaldehyde oxime analogs have been found to have dual inhibitory effects on HNE and Pr3 . This compound was slightly more potent than the commercial HNE inhibitor Sivelestat, which is used in Japan and Korea for the treatment of acute lung injury associated with systemic inflammation .

Safety and Hazards

The safety data sheet for 2-Aminobenzaldehyde oxime suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent developments in oxime research have focused on improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . This review summarizes the recent strategies in the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name

(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJOFYRFYDESS-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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